6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole
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Overview
Description
6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole is an organic compound characterized by its aromatic and heterocyclic structure. It appears as a white to pale yellow solid with a strong aromatic odor. This compound is notable for its symmetrical molecular structure and the presence of a bromine atom, a methoxy group, and a methyl group attached to the benzo[d]isoxazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole typically involves the bromination of 4-methoxy-3-methylbenzo[d]isoxazole. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of benzo[d]isoxazole oxides.
Reduction: Formation of de-brominated benzo[d]isoxazole.
Scientific Research Applications
6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methylbenzo[d]isoxazole
- 4-Bromo-3-methylbenzo[d]isoxazole
- 5-Bromo-N-(6-methoxy-3-methylbenzo isoxazol-5-yl)-2,3-dihydrobenzofuran-7-sulfonamide
Uniqueness
6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole is unique due to the presence of both a bromine atom and a methoxy group on the benzo[d]isoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8BrNO2 |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
6-bromo-4-methoxy-3-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C9H8BrNO2/c1-5-9-7(12-2)3-6(10)4-8(9)13-11-5/h3-4H,1-2H3 |
InChI Key |
XZCXSFVUXUECCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=C2)Br)OC |
Origin of Product |
United States |
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